Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with a fluorine atom. The presence of the carboxylate group indicates that it is an ester .

Molecular Structure Analysis

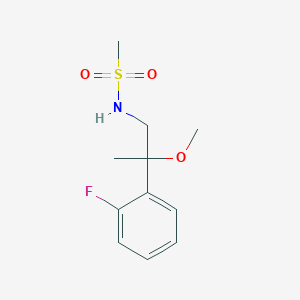

The molecular formula of the compound is C18H16FN3O2 . It contains a quinoline ring, a benzyl group, and an ester group. The presence of the fluorine atom could significantly affect the compound’s chemical properties due to its high electronegativity .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid under normal conditions. The presence of the fluorine atom could make it somewhat polar, and it’s likely to be soluble in organic solvents .Aplicaciones Científicas De Investigación

- Application : Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can serve as a fluorescent probe due to its unique fluorescence properties. Researchers can use it to visualize cellular structures, monitor enzymatic activity, or track specific molecules within living systems .

- Application : Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate could play a role in quantum computing. Quantum computers leverage quantum states (such as superposition and entanglement) to perform complex calculations exponentially faster than classical computers. Researchers explore novel molecules like this one for their potential in quantum algorithms and qubit manipulation .

- Application : Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate might contribute to the development of glassy gels. Understanding its properties could enhance the design of robust, liquid-containing materials for various applications, such as protective coatings or biomedical devices .

Fluorescent Probes in Biology and Chemistry

Quantum Technology and Quantum Computing

Materials Science and Glassy Gels

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in methanol (10 mL) and add acetic acid (0.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium borohydride (1.2 equiv).", "Step 8: Stir the reaction mixture at room temperature for 24 hours.", "Step 9: Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 10: Combine the organic layers and wash with water (10 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

Número CAS |

1251670-89-9 |

Nombre del producto |

Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Fórmula molecular |

C20H19FN2O3 |

Peso molecular |

354.381 |

Nombre IUPAC |

ethyl 4-[(2-fluorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-20(25)16-18(22-11-13-8-4-5-10-15(13)21)14-9-6-7-12(2)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Clave InChI |

RCANLLPWKFFKFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)

![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)

![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)

![2-(4-(Isopropylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2588206.png)